molecular formula C23H26N2O B217415 N,N-Diethyl-alpha-methyl-2-phenyl-4-quinolinepropanamide CAS No. 105279-00-3

N,N-Diethyl-alpha-methyl-2-phenyl-4-quinolinepropanamide

Cat. No.: B217415
CAS No.: 105279-00-3
M. Wt: 346.5 g/mol
InChI Key: HKFDSBSINIWQPC-UHFFFAOYSA-N
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Description

N,N-Diethyl-alpha-methyl-2-phenyl-4-quinolinepropanamide is a synthetic organic compound with the molecular formula C23H26N2O It is known for its complex structure, which includes a quinoline ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-alpha-methyl-2-phenyl-4-quinolinepropanamide typically involves multiple steps, starting with the preparation of the quinoline ring system One common method involves the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-alpha-methyl-2-phenyl-4-quinolinepropanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Diethyl-alpha-methyl-2-phenyl-4-quinolinepropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-alpha-methyl-2-phenyl-4-quinolinepropanamide involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-phenyl-4-quinolinepropanamide: Lacks the alpha-methyl group, resulting in different chemical and biological properties.

    N,N-Diethyl-alpha-methyl-2-phenyl-4-quinolinecarboxamide: Contains a carboxamide group instead of a propanamide group, affecting its reactivity and applications.

    N,N-Diethyl-alpha-methyl-2-phenyl-4-quinolineacetamide:

Uniqueness

N,N-Diethyl-alpha-methyl-2-phenyl-4-quinolinepropanamide is unique due to its specific structural features, including the alpha-methyl group and the propanamide moiety

Properties

IUPAC Name

N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-4-25(5-2)23(26)17(3)15-19-16-22(18-11-7-6-8-12-18)24-21-14-10-9-13-20(19)21/h6-14,16-17H,4-5,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFDSBSINIWQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)CC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909408
Record name N,N-Diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105279-00-3
Record name N,N-Diethyl-alpha-methyl-2-phenyl-4-quinolinepropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105279003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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